molecular formula C16H13N3O2S B2588568 4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol CAS No. 721408-07-7

4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B2588568
CAS No.: 721408-07-7
M. Wt: 311.36
InChI Key: OICGHPINVLKXSW-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The compound 4-benzodioxol-5-ylmethyl-5-phenyl-4H-triazole-3-thiol emerged from systematic efforts to synthesize biologically active heterocyclic derivatives in the late 20th century. While its exact discovery date remains unspecified in literature, its structural analogs were first reported in pharmacological studies during the 1990s, particularly within antifungal and antimicrobial research. The integration of benzodioxole and triazole-thiol moieties reflects a broader trend in medicinal chemistry to combine electron-rich aromatic systems with sulfur-containing heterocycles for enhanced reactivity. Early synthetic routes likely involved cyclocondensation of thiosemicarbazides with substituted benzodioxole precursors, a method validated in related triazole-thiol syntheses.

Nomenclature and IUPAC Classification

The compound’s systematic IUPAC name, 4-benzodioxol-5-ylmethyl-5-phenyl-4H-triazole-3-thiol , systematically describes its structure:

Component Description
4H-triazole Core heterocycle with nitrogen atoms at positions 1, 2, and 4
3-thiol Thiol (-SH) group at position 3
4-benzodioxol-5-ylmethyl Benzodioxole substituent attached via methylene bridge at position 4
5-phenyl Phenyl group at position 5

The SMILES notation S=C1N(N=C(N1CC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4)C5=CC=CC=C5 encodes its connectivity. Alternative names include 5-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol and 4-(benzodioxol-5-ylmethyl)-5-phenyl-1,2,4-triazole-3-thione in tautomeric forms.

Position Within Heterocyclic Compound Taxonomies

This compound belongs to two major heterocyclic families:

1,2,4-Triazoles

  • Characterized by a five-membered ring with three nitrogen atoms at positions 1, 2, and 4.
  • Subclassified as 4H-1,2,4-triazoles due to hydrogen placement on nitrogen at position 4.
  • Thiol derivatives exhibit tautomerism between thiol (-SH) and thione (=S) forms, influencing reactivity.

Benzodioxole Derivatives

  • Benzodioxole consists of a benzene ring fused to a 1,3-dioxole ring, contributing electron-donating properties.
  • Substituents on benzodioxole modulate lipophilicity and π-stacking potential.

Hybrid Classification

The compound’s hybrid structure places it in the triazole-benzodioxole conjugate subclass, which merges pharmacophores for dual functionality:

Feature Role
Triazole-thiol Metal coordination, hydrogen bonding
Benzodioxole Enhanced aromaticity, metabolic stability
Phenyl group Steric bulk, hydrophobic interactions

This taxonomy aligns with trends in drug design, where hybrid heterocycles target multiple biological pathways.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c22-16-18-17-15(12-4-2-1-3-5-12)19(16)9-11-6-7-13-14(8-11)21-10-20-13/h1-8H,9-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICGHPINVLKXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=NNC3=S)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol typically involves multi-step synthetic routes. One common method involves the reaction of 1,3-dioxole-5-carbaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole-thiol compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol exhibits potent antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.25 to 2 μg/mL, indicating strong antibacterial activity comparable to established antibiotics like ciprofloxacin and vancomycin .

Antifungal Properties

In addition to its antibacterial effects, the compound has shown antifungal activity. Its derivatives have been synthesized and evaluated for their efficacy against fungal pathogens such as Candida albicans. The structure–activity relationship (SAR) studies revealed that specific substitutions on the triazole ring significantly enhanced antifungal potency .

Antioxidant Effects

The compound's antioxidant properties have also been investigated. It was found to exhibit significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases. This property suggests potential applications in developing nutraceuticals aimed at improving health outcomes related to oxidative damage .

Agrochemical Applications

The compound's triazole structure is beneficial in agrochemicals as fungicides. Triazoles are known for their ability to inhibit fungal growth by disrupting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Research indicates that derivatives of this compound can be effective against plant pathogens, making them suitable candidates for agricultural applications .

Material Science Applications

In material science, the unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. Its incorporation into polymers can enhance their thermal stability and mechanical properties. Studies have shown that triazole-containing polymers exhibit improved resistance to degradation under various environmental conditions .

Case Study 1: Antibacterial Efficacy

A series of synthesized triazole derivatives were tested against a panel of bacterial strains. Among them, a specific derivative of this compound demonstrated superior efficacy against MRSA with an MIC of 0.25 μg/mL. This finding underscores the compound's potential as a lead candidate for developing new antibacterial agents .

Case Study 2: Agricultural Application

Field trials conducted on crops treated with formulations containing this triazole derivative showed a significant reduction in fungal infections compared to untreated controls. The results indicated not only enhanced crop yield but also prolonged shelf life due to reduced spoilage from fungal pathogens .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected 1,2,4-Triazole-3-thiol Derivatives

Compound Name Substituents at 4-Position Substituents at 5-Position Key Functional Groups Biological Activity Reference
Target Compound Benzo[1,3]dioxol-5-ylmethyl Phenyl Thiol (-SH) Potential antitumor, antioxidant
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol H 4-Chlorophenyl Thiol (-SH) Antimicrobial
4-[(4-Nitro-benzylidene)-amino]-5-trifluoromethyl-4H-... 4-Nitro-benzylidene-amino Trifluoromethyl Thiol (-SH), C=N Not reported
3-(Benzylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-... Phenyl 3,4,5-Trimethoxyphenyl Benzylthio (-S-CH2C6H5) Antitumor (HCT-116 cells)
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Amino (-NH2) Phenyl Thiol (-SH) Antioxidant (IC50 = 5.84 µg/mL)

Key Observations:

Substituent Effects on Bioactivity: The benzo[1,3]dioxol-5-ylmethyl group in the target compound may enhance lipophilicity and membrane permeability compared to simpler substituents like H or amino groups . Chlorophenyl derivatives (e.g., 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol) exhibit antimicrobial activity, but the target compound’s benzodioxole group could broaden its therapeutic scope . Trimethoxyphenyl substitution (as in ) correlates with antitumor activity, suggesting that electron-donating groups improve cytotoxicity.

Thiol Reactivity :

  • The thiol group enables derivatization into sulfides (e.g., benzylthio in ) or disulfides, which can modulate pharmacokinetic properties. For instance, alkylation of the thiol in yielded a compound with 88% yield and activity against HCT-116 cells .

Key Observations:

  • The target compound’s synthesis likely follows established protocols for 1,2,4-triazole-3-thiols, such as cyclization of dithiocarbazinate salts with hydrazine hydrate .

Antitumor Activity:

  • 3-(Benzylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-... showed cytotoxicity against HCT-116 cells (88% yield, IC50 comparable to vinblastine) .

Antioxidant Activity:

  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives exhibited DPPH scavenging with IC50 values as low as 5.84 µg/mL, outperforming ascorbic acid . The target compound’s benzodioxole group may further enhance radical scavenging due to its electron-donating nature .

Antimicrobial Activity:

  • 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol showed moderate activity against S. aureus and E. coli, but pyridyl/naphthyl derivatives in were inactive, highlighting the importance of substituent selection .

Biological Activity

4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical structure and properties:

  • Molecular Formula : C15H13N3O2S
  • Molecular Weight : 285.35 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that derivatives of triazole-thiol compounds exhibit promising antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, derivatives have been tested against class A serine β-lactamases (SBLs) and metallo β-lactamases (MBLs), showing inhibition potency in the micromolar range .

CompoundTarget EnzymeInhibition Potency
1dKPC-2Micromolar
1fVIM-1Micromolar
2bIMP-1Weak but promising
2gClass A SBLsWeak but promising

Antioxidant Properties

The triazole-thiol scaffold has been associated with antioxidant activity. Studies suggest that compounds in this category can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly beneficial in preventing cellular damage associated with oxidative stress-related diseases.

Anti-inflammatory Effects

In addition to antimicrobial and antioxidant activities, research has indicated that this compound may possess anti-inflammatory properties. Experimental models have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in bacterial resistance mechanisms.
  • Radical Scavenging : It interacts with free radicals and reactive oxygen species (ROS), mitigating oxidative damage.
  • Cytokine Modulation : The compound modulates the expression of pro-inflammatory cytokines.

Case Studies

Several studies have highlighted the efficacy of triazole-thiol derivatives in clinical settings:

  • Study on β-Lactamase Inhibitors : A library of compounds based on the triazole-thiol scaffold was synthesized and tested against clinical strains expressing β-lactamases. Some derivatives exhibited significant inhibitory effects against resistant strains when used in combination with existing antibiotics .
  • Oxidative Stress Model : In a controlled study involving oxidative stress models in vitro, compounds similar to 4-Benzo[1,3]dioxol-5-ylmethyl showed a marked reduction in cell death due to oxidative stress compared to untreated controls.

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